molecular formula C12H18N2O3S HCl B195640 Articainic acid CAS No. 114176-52-2

Articainic acid

Número de catálogo: B195640
Número CAS: 114176-52-2
Peso molecular: 270.35 36.46
Clave InChI: LUPKINKNYDFRIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Articainic acid is a metabolite of articaine, a widely used local anesthetic in dentistry. Articaine is unique among amide local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. This compound is formed through the hydrolysis of articaine in the blood, making it an inactive metabolite that is excreted by the kidneys .

Mecanismo De Acción

Target of Action

Articainic acid, also known as Articaine, is primarily used as a local anesthetic in dentistry . Its primary targets are the nerve fibers responsible for pain sensation. By acting on these targets, Articaine effectively blocks the transmission of nerve impulses, leading to a temporary loss of sensation in the area where it is applied .

Mode of Action

Articaine works by blocking both the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This effectively prevents the sensation of pain from being transmitted to the brain.

Biochemical Pathways

Articaine is unique among amide local anesthetics in that it contains a thiophene ring, which allows for greater lipid solubility and potency. This means a greater portion of an administered dose can enter neurons . It is also the only amide anesthetic containing an ester group, which allows for hydrolysis by unspecific blood esterases .

Pharmacokinetics

Articaine is rapidly metabolized in the blood by esterases into its inactive metabolite, this compound . Approximately 90% of Articaine undergoes this rapid hydrolysis, with the resulting this compound then excreted by the kidneys . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to this compound contributes to its very low systemic toxicity, allowing for the possibility of repeated injections .

Result of Action

The primary result of Articaine’s action is the successful induction of local anesthesia. This is achieved through its action on nerve fibers, which blocks the transmission of pain signals. Articaine has been found to have a higher likelihood of achieving anesthetic success than other local anesthetics like lidocaine .

Action Environment

The efficacy and safety of Articaine have been demonstrated in various environments, including dental procedures and ambulatory spinal anesthesia . Environmental factors such as the presence of vasoactive agents like epinephrine can influence Articaine’s action. For instance, epinephrine can reduce the systemic uptake of local anesthetics, resulting in a longer duration of action and a lower peak concentration .

Análisis Bioquímico

Biochemical Properties

Articainic acid is produced through the hydrolysis of articaine, facilitated by serum esterases . This process begins immediately after the administration of articaine . The presence of a thiophene ring in articaine, instead of a benzene ring, allows a greater portion of the administered dose to enter neurons, contributing to its potency .

Cellular Effects

The primary role of this compound in cells is as a metabolite of articaine. It is currently unclear whether this compound itself has significant direct effects on cellular processes. It has been noted that this compound had no effect on EEG, ECG, blood pressure, and heart rate in one study .

Molecular Mechanism

This compound is the result of the hydrolysis of articaine, a process that begins immediately after the administration of articaine . This hydrolysis is facilitated by serum esterases

Temporal Effects in Laboratory Settings

The metabolism of articaine to this compound is a rapid process, with about 90% of articaine quickly metabolized via hydrolysis in the blood into this compound . This rapid breakdown is related to a very low systemic toxicity, allowing for the possibility of repeated injections .

Metabolic Pathways

This compound is primarily formed through the hydrolysis of articaine, facilitated by serum esterases . This metabolic pathway is unique to articaine among amide local anesthetics due to its ester group .

Transport and Distribution

This compound is the product of the metabolism of articaine in the blood . It is excreted by the kidney in the form of this compound glucuronide

Métodos De Preparación

Articainic acid is primarily produced as a metabolite of articaine. The synthesis of articaine involves the following steps:

Industrial production of this compound involves the hydrolysis of articaine in the presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds .

Análisis De Reacciones Químicas

Articainic acid undergoes several chemical reactions, including:

Common reagents and conditions used in these reactions include esterases for hydrolysis and glucuronosyltransferases for glucuronidation. The major products formed from these reactions are this compound and this compound glucuronide .

Aplicaciones Científicas De Investigación

Articainic acid has several scientific research applications, including:

In medicine, this compound is used to understand the pharmacokinetics of articaine, which helps in optimizing its use as a local anesthetic. In industry, this compound is used in the development of new anesthetic formulations and in quality control processes .

Comparación Con Compuestos Similares

Articainic acid is unique among local anesthetic metabolites due to its rapid hydrolysis and excretion. Similar compounds include:

This compound’s rapid hydrolysis and excretion make it less likely to accumulate in the body, reducing the risk of toxicity compared to other local anesthetic metabolites .

Actividad Biológica

Articainic acid is a key metabolite of articaine, a widely used local anesthetic in dental and medical procedures. Understanding the biological activity of this compound is essential for assessing its pharmacological effects, safety profile, and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and case studies that illustrate its clinical relevance.

1. Pharmacokinetics of this compound

This compound is primarily formed through the hydrolysis of articaine, which is metabolized by plasma cholinesterases. The pharmacokinetic properties of this compound have been studied in various contexts, including human patients and animal models.

Key Findings:

  • Elimination Half-Life : The elimination half-life of this compound ranges from approximately 0.90 hours to 1.12 hours depending on the study and the method of administration .
  • Plasma Concentrations : After intravenous administration of articaine, peak plasma concentrations (C_max) of this compound were observed at around 0.5 hours post-administration, with values reaching approximately 762.6 ng/mL in controlled studies .
  • Excretion : About 75% of this compound is excreted unchanged by the kidneys, while the remainder undergoes glucuronidation before elimination .

2. Metabolic Pathways

This compound's metabolism involves several pathways that influence its biological activity and safety:

  • Hydrolysis : Articaine is hydrolyzed to this compound by plasma cholinesterases shortly after administration. This rapid metabolism contributes to its short duration of action.
  • Glucuronidation : In the kidneys, this compound can undergo further metabolism to form glucuronide conjugates, which are then excreted in urine .

3. Biological Activity and Toxicity

Although this compound is considered an inactive metabolite compared to other local anesthetics' metabolites, its role in potential toxicity has been examined:

  • Neurotoxicity : Unlike some metabolites of lidocaine that may exhibit neurotoxic effects, this compound does not demonstrate significant neurotoxicity . This characteristic makes articaine a safer option for local anesthesia.
  • Clinical Observations : Reports indicate that elevated levels of this compound can occur in patients with renal impairment, raising concerns about local anesthetic systemic toxicity (LAST) under certain conditions .

4. Case Studies

Several case studies highlight the clinical implications of this compound's pharmacokinetics and biological activity:

  • Study on Regional Anesthesia : In a study involving ten patients undergoing hand surgery with intravenous regional anesthesia using articaine, it was noted that after tourniquet release, concentrations of this compound exceeded those of articaine itself, indicating significant regional metabolism during the procedure .
  • Animal Studies : Research conducted on red deer demonstrated a clear pharmacokinetic profile for both articaine and its metabolite, allowing for insights into their absorption and elimination characteristics in veterinary applications .

5. Summary Table of Key Data

ParameterArticaineThis compound
Molecular StructureAmide local anestheticInactive metabolite
Elimination Half-Life~1 hour~0.90 - 1.12 hours
C_max (Plasma Concentration)Varies by study~762.6 ng/mL
ExcretionPrimarily renalUnchanged (~75%)
Clinical SignificanceEffective local anesthesia; low neurotoxicityMinimal clinical activity

Propiedades

IUPAC Name

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKINKNYDFRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921296
Record name 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114176-52-2
Record name 2-Carboxyarticaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTICAINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Articainic acid
Reactant of Route 2
Reactant of Route 2
Articainic acid
Reactant of Route 3
Articainic acid
Reactant of Route 4
Articainic acid
Reactant of Route 5
Reactant of Route 5
Articainic acid
Reactant of Route 6
Reactant of Route 6
Articainic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.